molecular formula C16H11F3N2O2 B2440618 1-methyl-3-[3-(trifluoromethyl)phenoxy]-2(1H)-quinoxalinone CAS No. 338774-65-5

1-methyl-3-[3-(trifluoromethyl)phenoxy]-2(1H)-quinoxalinone

Katalognummer B2440618
CAS-Nummer: 338774-65-5
Molekulargewicht: 320.271
InChI-Schlüssel: OQZXWIAWZYIMJE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of similar compounds often involves reactions with methyl hydrazine hydrochloride . Functionalization of the 5-position is achieved by lithiation in flow followed by trapping in batch with a series of electrophiles .

Wirkmechanismus

The mechanism of action for 1-methyl-3-[3-(trifluoromethyl)phenoxy]-2(1H)-quinoxalinone is not fully understood, but it is believed to work by activating the Rev-ErbA protein. This protein is involved in regulating various metabolic processes in the body, including glucose and lipid metabolism. By activating this protein, this compound may be able to improve metabolic activity and increase energy expenditure.
Biochemical and Physiological Effects:
In addition to its potential metabolic benefits, this compound has also been shown to have other biochemical and physiological effects. Studies have shown that this compound can increase the expression of genes involved in mitochondrial biogenesis and oxidative metabolism, which may help to improve overall cellular health. Additionally, this compound has been shown to have anti-inflammatory effects, which may make it a potential candidate for the treatment of various inflammatory conditions.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 1-methyl-3-[3-(trifluoromethyl)phenoxy]-2(1H)-quinoxalinone for lab experiments is its selectivity. This compound has been shown to have minimal off-target effects, making it a useful tool for studying specific metabolic pathways and processes. However, one limitation of this compound is its relatively short half-life in vivo, which may make it difficult to study long-term effects or use in clinical settings.

Zukünftige Richtungen

There are several potential future directions for research involving 1-methyl-3-[3-(trifluoromethyl)phenoxy]-2(1H)-quinoxalinone. One area of interest is its potential use in the treatment of metabolic disorders such as obesity and diabetes. Additionally, this compound may have applications in the treatment of fatigue and other related conditions. Further research is needed to fully understand the mechanism of action of this compound and to determine its safety and efficacy in humans.

Synthesemethoden

The synthesis method for 1-methyl-3-[3-(trifluoromethyl)phenoxy]-2(1H)-quinoxalinone involves several steps and requires advanced knowledge of organic chemistry. The first step involves the reaction of 3-bromoanisole with trifluoromethyl ketone to produce 3-(trifluoromethyl)phenol. This intermediate is then reacted with 2-aminoacetophenone to produce the final product, this compound. The synthesis of this compound is complex and requires careful control of reaction conditions to ensure high yield and purity.

Wissenschaftliche Forschungsanwendungen

1-methyl-3-[3-(trifluoromethyl)phenoxy]-2(1H)-quinoxalinone has been extensively studied in laboratory settings and has shown promising results in various areas of research. One of the most significant applications of this compound is in the field of metabolism and obesity. Studies have shown that this compound can increase metabolic activity in skeletal muscle cells, leading to improved glucose and lipid metabolism. This compound has also been shown to increase endurance in animal models, making it a potential candidate for the treatment of fatigue and other related conditions.

Eigenschaften

IUPAC Name

1-methyl-3-[3-(trifluoromethyl)phenoxy]quinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3N2O2/c1-21-13-8-3-2-7-12(13)20-14(15(21)22)23-11-6-4-5-10(9-11)16(17,18)19/h2-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQZXWIAWZYIMJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C(C1=O)OC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.